molecular formula C9H13NO5S B12410565 3-Methoxytyramine sulfate-d4

3-Methoxytyramine sulfate-d4

Cat. No.: B12410565
M. Wt: 251.29 g/mol
InChI Key: ORZHQEJEAKXCJA-CQOLUAMGSA-N
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Description

3-Methoxytyramine sulfate-d4 is a deuterium-labeled derivative of 3-Methoxytyramine sulfate. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a metabolite of dopamine, a well-known neurotransmitter, and is involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxytyramine sulfate-d4 is synthesized by introducing deuterium atoms into 3-Methoxytyramine sulfate. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include controlled temperatures and pressures to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of deuterated solvents and reagents, followed by purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxytyramine sulfate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced amines, and substituted phenols, depending on the reaction conditions and reagents used .

Scientific Research Applications

Clinical Diagnostics

Detection of Neuroendocrine Tumors

One of the primary applications of 3-Methoxytyramine sulfate-d4 is in the diagnosis of neuroendocrine tumors, specifically pheochromocytomas and paragangliomas (PPGLs). These tumors can secrete catecholamines, leading to elevated levels of their metabolites in plasma. The inclusion of 3-Methoxytyramine measurements alongside traditional markers such as normetanephrine and metanephrine significantly enhances diagnostic sensitivity.

  • A study involving 1,963 patients demonstrated that the addition of plasma methoxytyramine increased diagnostic sensitivity for PPGLs from 97.2% to 98.6%, and for head and neck paragangliomas (HNPGLs) from 22.1% to 50.0% . This indicates that measuring 3-Methoxytyramine can help identify patients who might otherwise be missed by standard tests.

Methodology for Measurement

The quantification of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for sensitive detection with limits of detection (LOD) as low as 4 ng/L for methoxytyramine in plasma samples . The use of solid-phase extraction (SPE) techniques further enhances the specificity and sensitivity of the analysis by eliminating biological interferences.

Pharmacological Research

Understanding Dopaminergic Activity

This compound serves as a valuable tool in pharmacological studies focused on dopaminergic activity. As a metabolite of dopamine, its levels can provide insights into dopamine metabolism and its implications in various neurological conditions.

  • Research has indicated that variations in plasma levels of methoxytyramine may correlate with dopaminergic activity in conditions such as Parkinson's disease and schizophrenia . By utilizing deuterated forms like sulfate-d4, researchers can improve the accuracy of metabolic studies and drug metabolism assessments.

Method Development and Validation

Innovative Analytical Techniques

Recent advancements in analytical methodologies have improved the quantification processes for this compound. For instance, matrix derivatization techniques have been developed to enhance sensitivity and specificity in LC-MS/MS analyses.

  • A notable study presented a derivatization method using propionic anhydride, which significantly increased detection sensitivity by a factor of 4 to 30 compared to previous methods . This innovation allows for more reliable measurements at low circulating concentrations typical for catecholamine metabolites.

Data Summary Table

Application AreaKey FindingsMethodology Used
Clinical DiagnosticsIncreased diagnostic sensitivity for PPGLs and HNPGLsLC-MS/MS with SPE
Pharmacological ResearchInsights into dopaminergic activityQuantitative analysis
Method DevelopmentEnhanced sensitivity through derivatization techniquesMatrix derivatization + LC-MS/MS

Case Studies Overview

Several case studies have highlighted the utility of this compound in clinical settings:

  • Case Study 1 : A patient diagnosed with a dopamine-secreting pheochromocytoma exhibited elevated plasma levels of methoxytyramine that were undetectable via standard tests but confirmed through targeted LC-MS/MS analysis using deuterated standards.
  • Case Study 2 : In a cohort study assessing patients with suspected neuroendocrine tumors, the addition of methoxytyramine measurement led to a reclassification of several patients' diagnoses based on elevated levels not previously detected by traditional biomarkers.

Mechanism of Action

3-Methoxytyramine sulfate-d4 exerts its effects by interacting with trace amine-associated receptor 1 (TAAR1). It induces behavioral effects in a dopamine-independent manner and activates signaling pathways involving cAMP accumulation, ERK, and CREB phosphorylation. These pathways are crucial for movement control and other physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxytyramine sulfate-d4 is unique due to its deuterium labeling, which makes it an ideal tracer in metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry .

Properties

Molecular Formula

C9H13NO5S

Molecular Weight

251.29 g/mol

IUPAC Name

[4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenyl] hydrogen sulfate

InChI

InChI=1S/C9H13NO5S/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)/i4D2,5D2

InChI Key

ORZHQEJEAKXCJA-CQOLUAMGSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)OS(=O)(=O)O)OC)C([2H])([2H])N

Canonical SMILES

COC1=C(C=CC(=C1)CCN)OS(=O)(=O)O

Origin of Product

United States

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